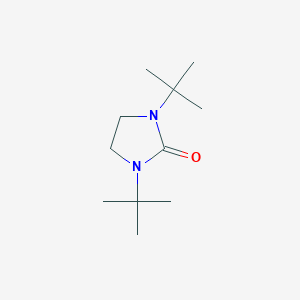

1,3-Di-tert-butylimidazolidine-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H22N2O |

|---|---|

Molecular Weight |

198.31 g/mol |

IUPAC Name |

1,3-ditert-butylimidazolidin-2-one |

InChI |

InChI=1S/C11H22N2O/c1-10(2,3)12-7-8-13(9(12)14)11(4,5)6/h7-8H2,1-6H3 |

InChI Key |

KKACSBHNOIWUNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1CCN(C1=O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Di Tert Butylimidazolidine 2 One and Its Structural Analogues

De Novo Synthesis of the Imidazolidin-2-one Core

The fundamental construction of the imidazolidin-2-one ring can be achieved through several strategic approaches, each offering distinct advantages in terms of precursor availability and reaction conditions.

Cyclization Reactions of Diamines and Related Precursors for Imidazolidin-2-ones

A foundational method for synthesizing imidazolidin-2-ones involves the cyclization of 1,2-diamines with a carbonyl source. The direct carbonylation of N,N'-dialkylethylenediamines can be catalyzed by selenium, utilizing a carbon monoxide and oxygen mixture. researchgate.net Alternatively, carbon dioxide can serve as an environmentally benign carbonylating agent. The reaction of 1,2-diamines with CO2 can be efficiently promoted by a combination of a basic promoter, such as tetramethylphenylguanidine (PhTMG), and a dehydrative activator like diphenylphosphoryl azide (B81097) (DPPA). mdpi.com Heterogeneous catalysts, including ceria-based materials and γ-Al2O3, have also proven effective for this transformation, particularly with aliphatic 1,2-diamines. mdpi.com

Another approach involves the intramolecular hydroamination of unsaturated ureas. For instance, N-allylic ureas can undergo copper-mediated diamination to yield imidazolidin-2-ones. mdpi.com Similarly, the intramolecular N-hydroamination of allylic ureas can be catalyzed by palladium complexes. mdpi.com The cyclization of propargyl ureas to form imidazolidin-2-ones can be promoted by bases such as sodium hydride or tetra-n-butylammonium fluoride (B91410) (TBAF). mdpi.com

Synthesis via Urea (B33335) and Diaziridinone Intermediates (e.g., Di-tert-butylurea and Di-tert-butyldiaziridinone)

Di-tert-butylurea serves as a key precursor in the synthesis of 1,3-di-tert-butylimidazolidine-2-one. It can be prepared by reacting tert-butylamine (B42293) with triphosgene (B27547) in the presence of triethylamine. orgsyn.org This urea derivative can then be converted to di-tert-butyldiaziridinone. orgsyn.org

Di-tert-butyldiaziridinone is a versatile reagent for the synthesis of imidazolidin-2-ones through metal-catalyzed diamination of alkenes. mdpi.com Catalysts based on palladium(0) and copper(I) are particularly effective in activating the N-N bond of the diaziridinone for subsequent reaction with various olefins, including conjugated dienes and trienes. mdpi.comorganic-chemistry.org This method allows for the stereoselective formation of the imidazolidin-2-one ring. mdpi.com For example, the palladium-catalyzed diamination of conjugated dienes with di-tert-butyldiaziridinone can proceed with high regio- and stereoselectivity. organic-chemistry.org

Ring-Forming Reactions Involving Aziridines and Isocyanates

The reaction between aziridines and isocyanates provides a direct route to imidazolidin-2-ones. This cycloaddition is often catalyzed by Lewis acids or transition metals. bioorg.orgnih.gov For instance, a copper-catalyzed reaction of aziridines with isocyanates has been shown to efficiently produce substituted imidazolidinones. frontiersin.orgnih.gov Similarly, palladium catalysts can facilitate the coupling of vinyl aziridines with isocyanates, in some cases with high enantioselectivity. nih.gov The reaction of chiral aziridine-2-carboxylates with isocyanates in the presence of a Lewis acid proceeds with retention of configuration to yield enantiomerically pure imidazolidin-2-one-4-carboxylates. bioorg.org The nucleophilic nature of the aziridine (B145994) nitrogen initiates the ring-opening process, which is a key step in these transformations. bioorg.orgwikipedia.org

One-Pot and Multi-Component Approaches for Imidazolidinone Derivatives

Multi-component reactions (MCRs) and one-pot protocols offer significant advantages in terms of efficiency and sustainability for the synthesis of complex molecules like imidazolidinone derivatives. mdpi.comresearchgate.net A pseudo-multicomponent, one-pot synthesis of 1,3-disubstituted imidazolidin-2-ones has been developed using trans-(R,R)-diaminocyclohexane. mdpi.com This method involves the in situ formation of a Schiff base with an aldehyde, followed by reduction and subsequent cyclization with carbonyldiimidazole (CDI). mdpi.comnih.gov This approach has been shown to be more efficient than traditional multi-step procedures, with yields ranging from 55% to 81%. mdpi.com

Another example is a three-component condensation reaction that can be employed for the synthesis of various imidazolidinone derivatives. researchgate.net Furthermore, a novel five-component reaction has been discovered that utilizes an isocyanide, a primary amine, two molecules of formaldehyde, and water to produce 4-imidazolidinone derivatives. conicet.gov.ar These MCRs provide rapid access to a diverse range of substituted imidazolidinones. organic-chemistry.org

Synthesis of Substituted this compound Derivatives

The introduction of substituents, particularly stereogenic centers, onto the imidazolidin-2-one core is crucial for modulating the biological activity and physical properties of these compounds.

Introduction of Stereogenic Centers within the Imidazolidinone Ring

The creation of stereogenic centers within the imidazolidinone ring is a key aspect of asymmetric synthesis. A stereogenic center is an atom to which a set of substituents are attached in a spatial arrangement that is not superimposable on its mirror image. libretexts.orgyoutube.com The presence of one or more such centers in a molecule leads to the existence of stereoisomers. libretexts.org

Several strategies have been developed to introduce chirality into the imidazolidin-2-one framework. One approach involves the use of chiral starting materials. For example, the synthesis of chiral imidazolidin-2-ones can be achieved starting from enantiomerically pure trans-(R,R)-diaminocyclohexane. mdpi.com The inherent chirality of the diamine is transferred to the final imidazolidinone product.

Asymmetric catalysis is another powerful tool for creating stereogenic centers. Palladium-catalyzed asymmetric diamination of 1,3-dienes using di-tert-butyldiaziridinone and a chiral pyridine-oxazoline ligand can produce chiral imidazolidin-2-ones with high yields and excellent enantioselectivities. mdpi.com Similarly, the Lewis acid-catalyzed ring expansion of chiral aziridine-2-carboxylates with isocyanates provides a stereospecific route to enantiomerically pure 4-functionalized imidazolidin-2-ones. bioorg.org The stereochemistry at the C-2 position of the aziridine dictates the absolute configuration at the C-4 position of the resulting imidazolidin-2-one. bioorg.org

Furthermore, organocatalysis has emerged as a valuable method for the asymmetric synthesis of molecules containing stereogenic centers. nih.gov Chiral imidazolidinones themselves can act as organocatalysts, promoting various stereoselective transformations. researchgate.net

Below is a table summarizing selected synthetic methods for introducing stereogenic centers in imidazolidinone rings.

| Starting Materials | Reagents/Catalysts | Product Type | Key Features |

| 1,3-Dienes, Di-tert-butyldiaziridinone | Pd(0), Chiral Pyridine-Oxazoline Ligand | Chiral Imidazolidin-2-ones | High yields and enantioselectivities. mdpi.com |

| Chiral Aziridine-2-carboxylates, Isocyanates | Lewis Acid (e.g., MgBr2) | Enantiomerically Pure 4-Functionalized Imidazolidin-2-ones | Stereospecific reaction with retention of configuration. bioorg.org |

| trans-(R,R)-Diaminocyclohexane, Aldehydes | NaBH4, Carbonyldiimidazole (CDI) | Chiral 1,3-Disubstituted Imidazolidin-2-ones | One-pot, pseudo-multicomponent reaction. mdpi.com |

Functionalization at the 4- and 5-Positions (e.g., Phenyl, Vinyl Substituents)

The introduction of substituents at the 4- and 5-positions of the imidazolidin-2-one core is a key strategy for modulating the properties of the molecule. Rather than direct functionalization of the pre-formed this compound ring, the prevailing methods involve constructing the ring from already substituted precursors.

For the synthesis of 4-aryl substituted imidazolidin-2-ones, a notable method involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic C-nucleophiles. nih.gov This approach offers excellent regioselectivity, favoring the formation of the 4-substituted regioisomer. nih.gov The process starts with readily available materials and follows a straightforward procedure, making it a valuable tool for creating a library of 4-aryl substituted cyclic ureas. nih.gov

While specific examples for the direct synthesis of 4-vinyl-1,3-di-tert-butylimidazolidine-2-one are not prominent in the literature, the synthesis of related vinyl-substituted heterocycles is well-documented. For instance, 4-vinyl-1,3-dioxolan-2-one, a cyclic carbonate, is a known compound used in the preparation of functional polymers and other complex molecules. sigmaaldrich.comsigmaaldrich.com This suggests that synthetic strategies for analogous vinyl-substituted imidazolidinones could be developed, likely starting from vinyl-substituted diamine precursors or through related cyclization methodologies.

Derivatization and Modification Strategies

Chemical Transformations for Expanding Structural Diversity

Expanding the structural diversity of this compound can be achieved through various chemical transformations targeting its functional groups. A significant transformation is the reduction of the cyclic urea's carbonyl group. The use of powerful reducing agents like lithium aluminum hydride can convert cyclic ureas into their corresponding cyclic diamines, in this case, 1,3-di-tert-butylimidazolidine. acs.org This reaction effectively removes the carbonyl oxygen, providing access to a different class of saturated nitrogen heterocycles.

Furthermore, general reactions applicable to ureas can also be employed. Ureas with N-H bonds are known to react with aldehydes to form α-hydroxyalkylureas. wikipedia.org Although this compound lacks N-H bonds, this principle highlights the reactivity of the urea moiety, suggesting that other transformations at the carbonyl group or adjacent positions could be explored to generate novel derivatives.

Advanced Synthetic Protocols (e.g., Microwave-Assisted Synthesis for Related Compounds)

Modern synthetic techniques, particularly microwave-assisted synthesis, have been effectively applied to the production of compounds structurally related to this compound, most notably N-heterocyclic carbene (NHC) precursors. wikipedia.orgresearchgate.net This technology offers significant advantages over traditional heating methods, including drastically reduced reaction times and often improved yields. acs.orgresearchgate.net

The synthesis of 1,3-diarylimidazolinium chlorides, which are direct precursors to widely used NHC ligands, is a prime example. wikipedia.orgresearchgate.net Conventional methods require prolonged heating under reflux for 24 to 72 hours. researchgate.net In contrast, microwave-assisted procedures can accomplish the same cyclization of N,N'-diarylethylenediamines with triethyl orthoformate in under five minutes, achieving yields as high as 98%. researchgate.net This rapid and efficient protocol is suitable for scaling up and facilitates the quick generation of ligand libraries for catalytic applications. researchgate.net The use of microwave energy has also proven effective for synthesizing various metal-NHC complexes, demonstrating its broad utility in organometallic and heterocyclic chemistry. acs.org

| Product | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 1,3-Diarylimidazolinium Chlorides | Conventional Heating | 24-72 hours | Variable | researchgate.net |

| 1,3-Diarylimidazolinium Chlorides | Microwave-Assisted | < 5 minutes | Up to 98% | researchgate.net |

| (IPr)Pd(acac)Cl | Microwave-Assisted | 30 minutes | High | acs.org |

Synthetic Routes to Closely Related N-Heterocyclic Carbene (NHC) Ligands with Di-tert-butyl Substituents

Synthesis of 1,3-Di-tert-butylimidazol-2-ylidene (B137524) and Related Compounds

1,3-Di-tert-butylimidazol-2-ylidene is a stable N-heterocyclic carbene (NHC) that is highly valued in catalysis and organometallic chemistry due to its strong σ-donating properties. rsc.org Its synthesis is typically achieved through the deprotonation of the corresponding 1,3-di-tert-butylimidazolium salt precursor. rsc.org This reaction is carried out using a strong base, such as potassium hydride or sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). rsc.org The bulky tert-butyl groups on the nitrogen atoms provide steric protection to the carbene center at the C2 position, contributing to its remarkable stability. rsc.org The successful formation of the carbene is confirmed by the disappearance of the acidic proton signal in NMR spectroscopy. rsc.org

Preparation of Precursors for NHC Generation

The essential precursors for generating NHCs like 1,3-di-tert-butylimidazol-2-ylidene are the corresponding imidazolium (B1220033) salts. A general and straightforward route for synthesizing these precursors, such as 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) and 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl), has been developed. researchgate.net

The synthesis often begins with the condensation of glyoxal (B1671930) with two equivalents of an appropriate aniline (B41778) in methanol, sometimes with a catalytic amount of acid. researchgate.net The resulting diimine is then reduced. The subsequent step involves cyclization with paraformaldehyde and an acid source, such as HCl in dioxane, to form the imidazolium chloride salt. researchgate.net For the specific synthesis of 1,3-di-tert-butylimidazolium salts, the process involves reacting N,N'-di-tert-butylethylenediamine with a suitable cyclizing agent. For instance, 1,3-diarylimidazolinium chlorides are efficiently prepared by the cyclization of N,N′-diarylethylenediamines dihydrochlorides with triethyl orthoformate. wikipedia.orgresearchgate.net These imidazolium salts are stable, often crystalline solids that can be stored and handled before their deprotonation to generate the reactive NHC in situ or as an isolated species. sigmaaldrich.com

Reactivity and Reaction Mechanisms of 1,3 Di Tert Butylimidazolidine 2 One and Derived Species

Intrinsic Reactivity of the 1,3-Di-tert-butylimidazolidin-2-one Scaffold

Reactions at the Carbonyl Group

The carbonyl group in 1,3-di-tert-butylimidazolidin-2-one, a cyclic urea (B33335), exhibits reactivity typical of amides, but this is heavily modulated by the steric hindrance imposed by the adjacent tert-butyl groups.

Reduction Reactions: The reduction of the carbonyl group in amides and related structures is a common transformation. While specific studies on the reduction of 1,3-di-tert-butylimidazolidin-2-one are not extensively documented, analogies can be drawn from the reduction of other amides and ureas. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are capable of reducing amides to amines. youtube.com For a tertiary amide, this reduction typically proceeds to the corresponding tertiary amine. youtube.com In the case of 1,3-di-tert-butylimidazolidin-2-one, reduction with a powerful hydride reagent would be expected to yield 1,3-di-tert-butylethylenediamine. However, the steric bulk of the tert-butyl groups may necessitate more forcing reaction conditions compared to less hindered amides. Less powerful reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of amides. nih.gov

Nucleophilic Addition: The reaction of Grignard reagents with amides can be complex. While Grignard reagents readily add to aldehydes and ketones, their reaction with amides can be sluggish and often requires elevated temperatures. masterorganicchemistry.comresearchgate.net With esters, Grignard reagents typically add twice to form tertiary alcohols. masterorganicchemistry.com In the case of 1,3-di-tert-butylimidazolidin-2-one, the high degree of steric hindrance around the carbonyl carbon would likely make nucleophilic attack by a Grignard reagent challenging.

Hydrolysis: The hydrolysis of ureas, including cyclic ureas, can be catalyzed by either acid or base, although the reaction is generally slow. wikipedia.orgkhanacademy.orgyoutube.com The mechanism involves nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon. The stability of the tert-butyl group under many conditions suggests that deprotection can be challenging, often requiring strong acids. researchgate.net

A general representation of reactions at the carbonyl group is shown below:

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 1,3-Di-tert-butylimidazolidin-2-one | LiAlH₄ | 1,3-Di-tert-butylethylenediamine | Reduction |

| 1,3-Di-tert-butylimidazolidin-2-one | H₂O, H⁺ or OH⁻ | N,N'-Di-tert-butylethylenediamine | Hydrolysis |

Reactivity of the N-tert-butyl Amine Centers

The nitrogen atoms in 1,3-di-tert-butylimidazolidin-2-one are part of an amide-like system, and their reactivity is significantly diminished compared to free amines due to the electron-withdrawing effect of the adjacent carbonyl group. The lone pairs on the nitrogen atoms are delocalized into the carbonyl group through resonance.

The most significant feature of the N-tert-butyl groups is the substantial steric hindrance they introduce. researchgate.netvaia.comlibretexts.org This steric bulk shields the nitrogen atoms and the carbonyl group from the approach of reagents. researchgate.net Consequently, reactions that would typically occur at the nitrogen of a less substituted amide, such as N-alkylation, are highly unlikely to occur with 1,3-di-tert-butylimidazolidin-2-one under standard conditions.

Deprotection of N-tert-butyl groups from amides is a known process but generally requires harsh conditions, such as strong acids. researchgate.net However, milder, catalytic methods for the de-tert-butylation of amides using Lewis acids like copper(II) triflate have been developed. researchgate.net These methods often rely on the release of isobutylene (B52900) as a driving force. researchgate.net

Ring Strain and Stability Considerations in Reactivity

Cyclic molecules can possess ring strain, which is a combination of angle strain, torsional strain, and transannular strain. youtube.comlibretexts.org Five-membered rings like the imidazolidin-2-one scaffold are generally less strained than three- or four-membered rings but are not entirely strain-free. libretexts.orgnih.gov The ideal bond angles for sp³ hybridized carbon and nitrogen are approximately 109.5°. In a planar five-membered ring, the internal angles would be 108°, which is close to the ideal, but the molecule can adopt a non-planar "envelope" or "twist" conformation to relieve torsional strain arising from eclipsing interactions of substituents on adjacent atoms.

The presence of the two bulky tert-butyl groups will significantly influence the preferred conformation of the ring and will likely introduce additional steric strain. The molecule will adopt a conformation that minimizes the steric interactions between the tert-butyl groups. This inherent strain can influence the reactivity of the ring system. For instance, ring-opening reactions might be more favorable if they relieve significant steric strain. youtube.com The stability of the tert-butyl group itself is a key factor; however, its bulkiness can also be a liability in certain metabolic pathways where oxidation of the tert-butyl group can occur. libretexts.org

Mechanistic Studies of Transformations Involving the Imidazolidin-2-one System

Acid-Catalyzed and Base-Catalyzed Reactions

Acid-Catalyzed Hydrolysis: The acid-catalyzed hydrolysis of amides and ureas proceeds via protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. khanacademy.orgyoutube.comnih.gov This is followed by proton transfer and elimination of the amine components. For 1,3-di-tert-butylimidazolidin-2-one, the mechanism would involve the initial protonation of the carbonyl oxygen, followed by the attack of a water molecule. Subsequent proton transfers would lead to a tetrahedral intermediate, which would then break down to yield N,N'-di-tert-butylethylenediamine and carbonic acid (which decomposes to CO₂ and water). The bulky tert-butyl groups are expected to slow down the rate of hydrolysis due to steric hindrance around the carbonyl center.

Base-Catalyzed Hydrolysis: In base-catalyzed hydrolysis, a hydroxide ion acts as the nucleophile and attacks the carbonyl carbon directly. wikipedia.orgkhanacademy.org This forms a tetrahedral intermediate which can then collapse, with the departure of one of the nitrogen anions as a leaving group, facilitated by protonation from the solvent. Similar to the acid-catalyzed mechanism, the steric hindrance from the tert-butyl groups would be a significant factor in the reaction rate. Computational studies on urea hydrolysis have shown that the base-catalyzed pathway can be favorable under physiological conditions. wikipedia.org

Investigations of Cycloaddition Pathways

Cycloaddition reactions are powerful methods for the formation of cyclic compounds. youtube.comwikipedia.orgnih.gov The imidazolidin-2-one ring system itself is generally stable and not typically considered a reactive species in cycloadditions. However, derivatives of imidazolidin-2-ones can participate in such reactions.

[3+2] Cycloadditions: 1,3-Dipolar cycloadditions are a class of reactions that form five-membered rings from a 1,3-dipole and a dipolarophile. youtube.comwikipedia.org While 1,3-di-tert-butylimidazolidin-2-one itself is not a 1,3-dipole, it could potentially be a precursor to a species that is. For instance, deprotonation and ring-opening could hypothetically generate a 1,3-dipolar species. More plausibly, the double bond of a related unsaturated imidazolidinone derivative could act as a dipolarophile in a [3+2] cycloaddition with a suitable 1,3-dipole. The steric hindrance of the tert-butyl groups would play a crucial role in the feasibility and stereochemical outcome of such a reaction. vaia.com

A summary of potential cycloaddition pathways involving related systems is provided in the table below.

| Cycloaddition Type | Reactants | Product Type | Key Features |

|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Azomethine Ylide + Unsaturated Imidazolidinone | Fused Pyrrolidine Ring System | Formation of a new five-membered ring fused to the imidazolidinone. |

| Diels-Alder [4+2] Cycloaddition | Diene + Unsaturated Imidazolidinone (as dienophile) | Fused Six-Membered Ring | Requires an electron-withdrawing group on the imidazolidinone double bond to activate it as a dienophile. |

Reactivity of Metal Complexes Bearing 1,3-Di-tert-butylimidazolidine-derived Ligands

Complexes featuring the 1,3-di-tert-butylimidazolidin-2-ylidene ligand exhibit unique reactivity patterns in fundamental organometallic transformations. The steric and electronic properties imparted by the bulky tert-butyl groups are central to their catalytic behavior.

Mechanisms of Oxidative Addition in Transition Metal Catalysis (e.g., Pd(0)(NHC)₂ Complexes)

The oxidative addition of aryl halides to Pd(0)(NHC)₂ complexes is a critical step in many cross-coupling reactions. For complexes bearing NHC ligands, two primary mechanisms are considered: a dissociative pathway and an associative pathway. researchgate.net

The dissociative mechanism involves the initial dissociation of one NHC ligand to form a highly reactive, coordinatively unsaturated 12-electron Pd(0)(NHC) species. researchgate.netnih.gov This monoligated species then undergoes oxidative addition with the aryl halide. This pathway is often favored by complexes with very bulky ligands, where steric hindrance promotes ligand dissociation. For instance, studies on Pd(0) complexes with 1,3-di-tert-butylimidazolin-2-ylidene (an unsaturated analogue) suggest it reacts via a dissociative mechanism. researchgate.net Density Functional Theory (DFT) calculations have shown that for some systems, the most likely transition state for the oxidative addition of an aryl chloride involves a PdL(arylchloride) species, where only one carbene ligand is coordinated to the palladium center. researchgate.net

The associative mechanism involves the direct reaction of the 14-electron Pd(0)(NHC)₂ complex with the substrate. researchgate.net In this pathway, the Pd(0)(NHC)₂ species itself is the reactive complex. This mechanism is typically observed with less sterically demanding NHC ligands. researchgate.net

The choice between these pathways is not solely dictated by the generation of the mono-carbene species but is a complex interplay of the electronic and steric properties of the specific NHC ligand. researchgate.net The strong σ-donating ability of NHC ligands, including the saturated 1,3-di-tert-butylimidazolidin-2-ylidene, facilitates the oxidative addition step, even with challenging substrates like aryl chlorides. nih.gov

Table 1: Mechanistic Pathways for Oxidative Addition to Pd(0)(NHC)₂ Complexes

| Mechanism | Reactive Species | Description | Favored by |

|---|---|---|---|

| Dissociative | Pd(0)(NHC) | Initial dissociation of one NHC ligand, followed by oxidative addition to the 12-electron mono-carbene complex. researchgate.net | Bulky NHC ligands that promote ligand dissociation. researchgate.net |

| Associative | Pd(0)(NHC)₂ | Direct reaction of the 14-electron bis-carbene complex with the substrate. researchgate.net | Less sterically hindered NHC ligands. researchgate.net |

Ligand Dissociation and Association Processes

Ligand dissociation is a fundamental process that often precedes the main catalytic events. In the context of Pd(0)(NHC)₂ complexes, the dissociation of an NHC ligand to form the active Pd(0)(NHC) species is a key equilibrium. The steric bulk of the N-substituents on the NHC ring heavily influences the ease of this dissociation. researchgate.net The large tert-butyl groups in 1,3-di-tert-butylimidazolidin-2-ylidene create significant steric pressure, which can favor the formation of the monoligated palladium species. researchgate.netacs.org

Elementary Steps in Catalytic Cycles (e.g., Reductive Elimination, Transmetallation)

Transmetallation: In cross-coupling reactions like the Suzuki-Miyaura coupling, transmetallation involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound) to the palladium(II) center. DFT studies on related palladium(IV)-aNHC (abnormal N-heterocyclic carbene) complexes have explored this step in detail, highlighting the role of bases and countercations. nih.gov The process can proceed through different pathways, such as one involving boronate formation followed by halide exchange. nih.gov

Reductive Elimination: This is typically the final step, where the two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst. The steric bulk of ligands like 1,3-di-tert-butylimidazolidin-2-ylidene is thought to facilitate this step by creating steric crowding around the metal center, which is relieved upon elimination of the product. nih.govacs.org The strong σ-donation of the NHC ligand also plays a role in promoting reductive elimination. nih.gov However, a competing pathway can be the reductive elimination of the NHC ligand itself with another group (R-NHC coupling), which represents a catalyst deactivation pathway. researchgate.net

Hydrolytic and Degradative Pathways of 1,3-Di-tert-butyl-Substituted Heterocycles

The stability of the 1,3-di-tert-butylimidazolidinium cation, the precursor to the carbene ligand, is crucial for its practical use, especially in protic or aqueous media. The degradation of imidazolium (B1220033) cations, particularly in the presence of hydroxide, has been a subject of study.

The primary pathway for the degradation of imidazolium cations is often nucleophilic addition of hydroxide to the C2 carbon (the position between the two nitrogen atoms), followed by ring-opening. acs.org This is because the C2-hydrogen is acidic and can be abstracted by a base to form the N-heterocyclic carbene. In the presence of water or other protic species, the carbene can be protonated, but it is also susceptible to reaction with nucleophiles.

For 1,3-disubstituted imidazolium cations, several degradation pathways under basic conditions have been identified through DFT studies:

Nucleophilic addition at C2: This is often the most favorable pathway, leading to a ring-opened product. acs.org

SN2 attack at the N-substituent: The hydroxide can attack the carbon of the tert-butyl group.

Ylidene pathway: Abstraction of a proton from the C2 position. acs.org

The steric bulk of the tert-butyl groups at the N1 and N3 positions provides significant steric hindrance around the C2 position. This shielding can slow down the rate of nucleophilic attack at C2, thereby enhancing the hydrolytic stability of the heterocycle compared to analogues with smaller N-substituents. acs.org However, oxidative degradation pathways can also occur, where the hydrogen atoms on the imidazolium ring are oxidized, eventually leading to the cleavage of the alkyl groups from the nitrogen atoms. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, provides a complete picture of the connectivity and chemical environment of each atom within 1,3-di-tert-butylimidazolidine-2-one.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of the molecule's symmetry. The two bulky tert-butyl groups attached to the nitrogen atoms create a specific electronic and steric environment that influences the chemical shifts of the protons.

The spectrum typically displays two main signals:

A singlet corresponding to the protons of the two equivalent tert-butyl groups.

A singlet arising from the methylene (B1212753) protons of the imidazolidin-2-one ring.

The integration of these signals would correspond to a ratio of 18:4 (or simplified to 9:2), confirming the presence of two tert-butyl groups and two methylene groups. The exact chemical shifts can vary slightly depending on the solvent used for the analysis.

Interactive Data Table: ¹H NMR Chemical Shifts

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| tert-Butyl (C(CH₃)₃) | ~1.3-1.5 | Singlet | 18H |

| Methylene (CH₂) | ~3.2-3.4 | Singlet | 4H |

Note: The chemical shift values are approximate and can be influenced by the solvent and the concentration.

Carbon (¹³C) NMR Spectroscopic Analysis, Including Carbonyl and tert-Butyl Resonances

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, the spectrum is expected to show three distinct signals, corresponding to the three unique carbon environments:

Carbonyl Carbon (C=O): This carbon typically appears in the downfield region of the spectrum, a characteristic feature of carbonyl groups in cyclic ureas.

Quaternary Carbon of the tert-Butyl Group: The central carbon atom of the tert-butyl group is shielded and appears at a characteristic chemical shift.

Methyl Carbons of the tert-Butyl Group: Due to symmetry, all six methyl groups of the two tert-butyl substituents are equivalent, giving rise to a single signal.

Methylene Carbons of the Ring: The two methylene carbons in the imidazolidin-2-one ring are also equivalent and produce a single resonance.

Interactive Data Table: ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~160-165 |

| Quaternary (C(CH₃)₃) | ~50-55 |

| Methylene (CH₂) | ~40-45 |

| Methyl (CH₃) | ~28-30 |

Note: The chemical shift values are approximate and can be influenced by the solvent and the concentration.

Two-Dimensional NMR Techniques for Structural Connectivity

To unequivocally confirm the assignments made from one-dimensional NMR spectra and to establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show no cross-peaks, as there are no vicinal protons to couple with each other. This observation further supports the structural assignment of isolated methylene and tert-butyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For this compound, the HSQC spectrum would show a correlation between the methylene proton signal and the methylene carbon signal, as well as a correlation between the tert-butyl proton signal and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The tert-butyl protons showing a correlation to the quaternary carbon of the tert-butyl group and to the methylene carbons of the ring.

The methylene protons showing correlations to the other methylene carbon and to the carbonyl carbon.

These 2D NMR experiments provide a robust and unambiguous confirmation of the molecular structure of this compound.

Infrared (IR) and Raman Spectroscopy

Characteristic Vibrational Modes of the Imidazolidin-2-one Ring System

The imidazolidin-2-one ring has several characteristic vibrational modes that can be observed in its IR and Raman spectra. These include:

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds within the ring typically appear in the region of 1250-1020 cm⁻¹.

Ring Deformation Modes: The bending and puckering motions of the five-membered ring give rise to a series of absorptions in the fingerprint region of the spectrum (< 1000 cm⁻¹).

Identification of Functional Group Signatures

The most prominent features in the vibrational spectra of this compound are associated with the carbonyl group and the tert-butyl substituents.

C=O Stretching: A strong absorption band in the IR spectrum, typically in the range of 1700-1680 cm⁻¹, is characteristic of the carbonyl group (C=O) stretching vibration in a cyclic urea (B33335). This band may also be observed, though often weaker, in the Raman spectrum.

C-H Stretching: The stretching vibrations of the C-H bonds in the tert-butyl and methylene groups are observed in the region of 3000-2850 cm⁻¹.

C-H Bending: The bending vibrations of the methyl and methylene groups appear in the 1470-1365 cm⁻¹ region. A characteristic strong absorption around 1365 cm⁻¹ is often indicative of the tert-butyl group.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretching | 2970-2850 | Strong |

| C=O (Urea) | Stretching | 1700-1680 | Strong |

| C-H (Methyl/Methylene) | Bending | 1470-1365 | Medium-Strong |

| C-N | Stretching | 1250-1020 | Medium |

The combination of NMR and vibrational spectroscopy provides a powerful and comprehensive approach to the structural characterization of this compound, confirming its molecular framework and the nature of its functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise elemental composition of a molecule. For this compound, with a molecular formula of C₁₁H₂₂N₂O, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The calculated monoisotopic mass is 198.1732 u. HRMS analysis would be expected to yield an experimental mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), thereby confirming the elemental formula and ruling out other potential formulas with the same nominal mass.

Electron Ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion (M⁺•). The analysis of these fragmentation patterns provides conclusive evidence for the compound's structure. The robust structure of this compound leads to predictable cleavage pathways.

The most prominent fragmentation is the loss of a tert-butyl group (•C(CH₃)₃), which is a stable tertiary radical. This α-cleavage adjacent to one of the nitrogen atoms results in a highly abundant fragment ion at [M-57]⁺. Further fragmentation of the ring structure can also occur, providing additional structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Fragment Lost | Structure of Fragment Ion |

|---|---|---|

| 198 | - | [C₁₁H₂₂N₂O]⁺• (Molecular Ion) |

| 183 | •CH₃ | [M-15]⁺ |

This table is based on theoretical fragmentation pathways. Actual spectra may show additional minor fragments.

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the molecular structure of this compound, including detailed information on bond lengths, bond angles, and intermolecular interactions.

Despite extensive searches of public structural databases, a specific single-crystal X-ray diffraction study detailing the crystallographic parameters for this compound could not be located. Therefore, the following sections describe the type of information that would be obtained from such an analysis, but without specific experimental data.

The refined crystal structure would allow for a detailed geometric analysis of the molecule. Key parameters such as the bond lengths of the C-N, C-C, and C=O bonds, as well as the bond angles within the five-membered ring and the tert-butyl groups, would be precisely determined. Furthermore, dihedral angles would be calculated to describe the conformation of the imidazolidine (B613845) ring (e.g., whether it adopts an envelope or twisted conformation) and the orientation of the bulky tert-butyl groups relative to the central ring. This data is critical for understanding steric hindrance and conformational preferences.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon |

| Hydrogen |

| Nitrogen |

Advanced Spectroscopic Techniques for Detailed Analysis

Advanced spectroscopic techniques offer a deeper understanding of molecular structure and dynamics than more routine methods. For this compound, these advanced applications are crucial for in-situ monitoring of its formation and for probing its electronic transitions, which are fundamental to its chemical nature.

Advanced Raman Spectroscopy for In-Situ Monitoring

Advanced Raman spectroscopy is a powerful, non-invasive analytical tool that provides real-time information about the vibrational modes of molecules. This makes it exceptionally well-suited for the in-situ monitoring of chemical reactions, allowing for the tracking of reactant consumption, intermediate formation, and product synthesis without the need for sample extraction.

In the context of synthesizing this compound, in-situ Raman spectroscopy can be employed to monitor the reaction progress. For instance, in a reaction involving the cyclization of appropriate precursors, specific Raman bands corresponding to the starting materials would decrease in intensity over time, while new peaks characteristic of the imidazolidine-2-one ring structure would emerge and intensify. The C=O stretch of the urea moiety within the ring, and the vibrations associated with the C-N bonds and the tert-butyl groups, would serve as key markers for monitoring the formation of the target compound.

While specific in-situ Raman studies on the synthesis of this compound are not widely documented in publicly available literature, the principles of this technique have been demonstrated in the synthesis of other heterocyclic compounds. For example, the synthesis of 2,2,7,7-Tetramethyl-1-oxa-3-aza-2,7-disilacycloheptane has been successfully monitored using Raman spectroscopy to track the relevant reaction pathways. aksci.com Similarly, low-frequency Raman spectroscopy has been utilized for in-situ monitoring of precipitation processes in pharmaceutical formulations, showcasing the versatility of this technique in tracking molecular transformations in real-time. chemicalbook.com

The table below outlines the characteristic Raman shifts that would be expected for the functional groups present in this compound, based on data from analogous structures containing tert-butyl and cyclic urea moieties. researchgate.net

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C=O (urea) | Stretching | 1650 - 1700 |

| C-N (ring) | Stretching | 1100 - 1300 |

| C(CH₃)₃ | Symmetric & Asymmetric Stretching | 2800 - 3000 |

| C(CH₃)₃ | Bending/Rocking | 800 - 1000 |

This table is illustrative and based on typical vibrational frequencies for these functional groups.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is directly related to the energy difference between these orbitals.

For this compound, the primary chromophore is the carbonyl group (C=O) of the urea moiety. This group possesses both π electrons (in the C=O double bond) and non-bonding (n) electrons on the oxygen atom. Consequently, two main types of electronic transitions are possible:

n → π* (n-to-pi-star) transition: This involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. These transitions are typically of lower energy (occur at longer wavelengths) and have a low molar absorptivity (weak absorption). For simple ketones, this transition is often observed in the region of 270-300 nm. thsci.com

π → π* (pi-to-pi-star) transition: This transition involves the promotion of an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl group. These are higher energy transitions (occur at shorter wavelengths) and exhibit a much higher molar absorptivity (strong absorption) compared to n → π* transitions.

In the case of this compound, the lone pairs on the adjacent nitrogen atoms can also participate in electronic transitions. The interaction of the nitrogen lone pairs with the carbonyl group can influence the energy of the molecular orbitals and thus shift the absorption wavelengths. While specific experimental UV-Vis spectra for this compound are not readily found in published literature, the expected electronic transitions can be inferred from data on similar cyclic urea structures and other carbonyl-containing compounds. thsci.comnih.gov

The following table summarizes the expected electronic transitions for this compound.

| Transition | Description | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| n → π | Excitation of a non-bonding electron on the carbonyl oxygen to the π orbital. | 220 - 250 | Low |

| π → π | Excitation of a π electron from the carbonyl group to the π orbital. | < 200 | High |

These values are estimations based on the electronic transitions of similar chromophores.

The study of how the solvent polarity affects these transitions (solvatochromism) can provide further information about the nature of the excited state. For instance, n → π* transitions typically exhibit a hypsochromic (blue) shift to shorter wavelengths in more polar solvents.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

No specific DFT calculation data, including optimized geometry, conformational analysis, or electronic structure elucidation for 1,3-Di-tert-butylimidazolidine-2-one, was found in the search results. DFT is a common method used to investigate molecular properties, and while its principles are well-documented, specific outcomes for this compound are not. irjweb.com

Information unavailable.

Information unavailable.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Nodal Properties)

While the principles of FMO theory, including the importance of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in determining chemical reactivity, are well-established, no calculated HOMO-LUMO gap or analysis of nodal properties for this compound could be located. researchgate.netresearchgate.net

Charge Distribution and Natural Bond Orbital (NBO) Analysis (e.g., Mulliken Charges)

NBO analysis is a powerful tool for understanding charge distribution and bonding within a molecule. wikipedia.orgq-chem.com However, no studies containing NBO or Mulliken charge analysis for this compound were identified.

Vibrational Frequency Calculations and Spectroscopic Correlation

Information unavailable.

Computational Mechanistic Studies

Information unavailable.

Identification of Reaction Pathways and Transition States

Computational modeling is essential for mapping the potential energy surfaces of chemical reactions, allowing for the identification of the most likely reaction pathways. This process involves locating stable molecules (reactants, products, intermediates) and the transition states that connect them. For heterocyclic systems like imidazolidinones, quantum chemistry calculations are used to propose plausible reaction mechanisms. nih.govmdpi.com For instance, in reactions involving derivatives of the imidazolidin-2-one core, DFT studies have been used to suggest pathways, such as those involving allenamide intermediates. acs.org

The process begins by optimizing the geometry of the reactant, this compound. Then, a potential reaction, such as acid-catalyzed hydrolysis, is modeled. The structures of proposed intermediates and transition states along the reaction coordinate are calculated. Frequency calculations are performed to confirm the nature of these structures; reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction path.

Furthermore, analysis of the Molecular Electrostatic Potential (MEP) can identify the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack, providing initial clues about its reactive behavior. scirp.org For this compound, the carbonyl oxygen would be identified as a primary nucleophilic site, prone to protonation or interaction with electrophiles.

Determination of Activation Energies and Reaction Energetics

In studies of related imidazolidin-2-one syntheses, quantum chemistry calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) have been successfully used to determine the relative energies of intermediates and justify reaction outcomes. nih.govmdpi.com Similarly, global reactivity descriptors derived from the energies of Frontier Molecular Orbitals (HOMO and LUMO) can provide insight. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. scirp.orgmdpi.com

Below is a hypothetical data table illustrating the kind of energetic data that would be produced from a DFT calculation on a reaction involving this compound.

| Structure | Description | Relative Energy (kcal/mol) |

| Reactant | This compound + H₃O⁺ | 0.0 |

| Transition State 1 (TS1) | Proton transfer to carbonyl oxygen | +5.2 |

| Intermediate 1 | O-protonated imidazolidinone | -3.4 |

| Transition State 2 (TS2) | Nucleophilic attack by H₂O at carbonyl carbon | +22.5 |

| Intermediate 2 | Tetrahedral intermediate | +15.8 |

| Product | Ring-opened product | +8.7 |

Note: The data in this table is illustrative and intended to represent the output of a typical computational study.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry provides a quantitative basis for predicting the selectivity of chemical reactions. When a reaction can proceed through multiple pathways to yield different constitutional isomers (regioisomers) or stereoisomers, DFT calculations can determine the activation energy for each competing pathway. The pathway with the lowest activation energy is kinetically favored and will be the dominant route, thus producing the major product.

This approach has been effectively used to rationalize the high regioselectivity observed in the synthesis of other substituted imidazolidin-2-ones. nih.govmdpi.com By comparing the calculated stabilities and activation barriers for the formation of different regioisomers, researchers can justify why one is formed preferentially over others. nih.govmdpi.com For this compound, this method could be used to predict the outcome of reactions such as electrophilic aromatic substitution if an aryl group were attached to the ring, or additions to the carbonyl group.

Modeling of Solvent Effects and Catalytic Environments

Reactions are typically carried out in a solvent, which can significantly influence reaction energetics and pathways. Computational models can account for these effects. Implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant, are a common and efficient way to incorporate solvent effects. This has been applied in studies of related imidazolidine (B613845) systems to provide more accurate energetic data. mdpi.com

Explicit solvent models, where individual solvent molecules are included in the calculation, offer a more detailed picture but are computationally more demanding. Similarly, the role of a catalyst can be investigated by including the catalytic species directly in the calculations. This allows for the modeling of catalyst-substrate interactions and can reveal how the catalyst lowers the activation energy of the reaction.

Quantitative Structure-Activity Relationships (QSAR) for Structural Exploration (without biological implications)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to correlate the structural or physicochemical properties of a series of compounds with a particular activity or property. While often used in drug discovery, QSAR can also be employed to explore how structural modifications affect non-biological properties like solubility, reactivity, or chromatographic retention time.

For this compound, a QSAR study would involve creating a series of analogues by systematically modifying its structure (e.g., replacing the tert-butyl groups with other alkyl or aryl substituents). For each analogue, a set of numerical parameters, or "descriptors," representing its physicochemical properties (e.g., LogP, molecular weight, polar surface area, electronic properties) would be calculated. These descriptors are then used to build a mathematical model that relates them to a measured property. Such models have been developed for related imidazolidine-2,4-dione derivatives to establish structure-activity relationships. researchgate.net

Below is a hypothetical data table showing descriptors that might be used in a QSAR study of this compound analogues.

| Compound | R-Group | LogP | Molar Refractivity | Polar Surface Area (Ų) |

| Analogue 1 (Parent) | tert-Butyl | 2.8 | 58.5 | 29.1 |

| Analogue 2 | Isopropyl | 1.9 | 49.1 | 29.1 |

| Analogue 3 | Methyl | 0.9 | 39.7 | 29.1 |

| Analogue 4 | Phenyl | 3.1 | 65.2 | 29.1 |

Note: The data in this table is illustrative. The descriptors would be calculated using specialized software.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics calculations are excellent for studying static structures and reaction energetics, Molecular Dynamics (MD) simulations are used to model the physical movement and dynamic behavior of atoms and molecules over time. An MD simulation solves Newton's equations of motion for a system of particles, providing a trajectory that reveals how the molecule flexes, rotates, and interacts with its environment.

For this compound, MD simulations could be used to study its conformational flexibility, particularly the movement of the bulky tert-butyl groups. Simulations in a solvent like water or an organic solvent would show how solvent molecules arrange themselves around the solute and reveal details about solvation shells and intermolecular interactions. MD simulations have been used to study the dynamic interactions of related imidazolone (B8795221) derivatives, confirming consistent interactions over time. nih.gov This technique provides crucial insights into the molecule's behavior in a realistic, dynamic environment that cannot be captured by static models alone.

Applications in Advanced Organic Synthesis and Catalysis

As Ligands in Transition Metal Catalysis

The primary application of 1,3-di-tert-butylimidazolidine-2-one in catalysis is through its conversion to the corresponding saturated N-heterocyclic carbene, 1,3-di-tert-butylimidazolin-2-ylidene (ItBu). These NHC ligands are highly valued for their strong σ-donating ability and the substantial steric bulk they provide to a metal center, influencing the reactivity and stability of the resulting catalysts.

Development of N-Heterocyclic Carbene (NHC) Ligands based on 1,3-Di-tert-butylimidazoline/imidazolidine (B613845) Scaffolds

The development of NHC ligands from the 1,3-di-tert-butylimidazolidine scaffold begins with the synthesis of the corresponding imidazolium (B1220033) salt precursor. A common method involves the reaction of 1,4-diaryl-1,4-diazabutadienes with paraformaldehyde and chlorotrimethylsilane. More specifically, the synthesis of 1,3-di-tert-butylimidazolium chloride can be achieved by reacting tert-butylamine (B42293) with glyoxal (B1671930) in the presence of paraformaldehyde and hydrochloric acid. This imidazolium salt serves as a stable precursor that can be deprotonated in situ or in a separate step to generate the free carbene for coordination to a metal center. The saturated backbone of the imidazolidine-derived NHC (often denoted as SItBu) offers different stereoelectronic properties compared to its unsaturated imidazolylidene counterpart (ItBu).

The robust nature of these NHC ligands is a significant advantage, as they often exhibit high stability towards heat, air, and moisture, which is a notable improvement over many traditional phosphine (B1218219) ligands. This stability allows for easier handling and more resilient catalytic systems.

Coordination Chemistry with Various Metal Centers (e.g., Palladium, Nickel, Copper, Gold)

N-Heterocyclic carbenes derived from the 1,3-di-tert-butylimidazolidine framework readily coordinate to a wide array of transition metals, forming stable complexes that are often highly active catalysts.

Palladium: Palladium-NHC complexes are among the most widely used in cross-coupling reactions. The synthesis of bis(1,3-di-tert-butylimidazol-2-ylidene)palladium(0) has been reported, and this complex serves as an effective catalyst. rsc.org Palladium(II) complexes with these NHC ligands have also been synthesized and characterized, showing their versatility in different oxidation states of the metal. researchgate.net The strong σ-donation from the NHC ligand is crucial for facilitating key steps in catalytic cycles, such as oxidative addition.

Nickel: The chemistry of Nickel-NHC complexes often parallels that of their phosphine analogs. rsc.org Studies on the interaction of 1,3-di-tert-butylimidazol-2-ylidene (B137524) (ItBu) with Ni(CO)₄ have shown that these bulky NHCs can displace carbonyl ligands to form complexes like Ni(CO)₂(ItBu). nih.gov These complexes are highly reactive and have been characterized by X-ray crystallography. nih.gov

Copper: Copper(I) complexes stabilized by NHC ligands have been synthesized and are particularly noted for their catalytic activity. nih.gov While specific examples focusing solely on the di-tert-butyl derivative are part of a broader class, the general principle of stabilizing copper centers with bulky NHCs for catalytic applications like cycloaddition reactions is well-established. nih.gov

Gold: Gold-NHC complexes have garnered significant interest, partly for their potential medicinal applications. acs.org The strong bond between gold and the carbene carbon leads to very stable complexes. Studies on gold(III) complexes have shown that the steric hindrance from bulky NHC ligands like those derived from the di-tert-butyl scaffold can significantly influence the reactivity and the final structure of the complex. caltech.eduorganic-chemistry.org Furthermore, these NHC ligands have been used to stabilize gold nanoparticles. nih.gov

Influence of Steric and Electronic Properties of tert-Butyl Groups on Ligand Performance

The N,N'-di-tert-butyl substitution pattern is a defining feature of these NHC ligands, imparting significant steric and electronic effects that dictate their performance in catalysis.

Steric Properties: The most prominent feature of the tert-butyl groups is their large steric bulk. This bulkiness has several important consequences:

It creates a sterically demanding environment around the metal center, which can promote reductive elimination, the final step in many cross-coupling reactions, leading to higher catalyst turnover.

The steric hindrance can help to stabilize low-coordinate metal complexes, which are often the active species in a catalytic cycle.

Computational and experimental studies have quantified the steric requirements of various NHC ligands, confirming that those with tert-butyl substituents are among the most sterically bulky. nih.gov

Electronic Properties:

N-Heterocyclic carbenes are very strong σ-donors, often more so than electron-rich phosphines. nih.gov This strong donation increases the electron density at the metal center, which can facilitate oxidative addition of substrates like aryl chlorides.

While all NHCs are strong donors, the differences in donor ability among various alkyl- and aryl-substituted NHCs can be surprisingly small. nih.gov However, the combination of strong electron donation and significant steric bulk is what makes ligands like 1,3-di-tert-butylimidazolin-2-ylidene particularly effective in many catalytic applications. nih.gov

The interplay of these steric and electronic factors allows for fine-tuning of the catalyst's activity and stability, making these ligands highly effective for challenging chemical transformations. researchgate.net

Applications in Cross-Coupling Reactions (e.g., Heck Reaction)

Palladium complexes bearing NHC ligands derived from the 1,3-di-tert-butylimidazolidine scaffold have demonstrated high efficacy in various cross-coupling reactions, most notably the Heck reaction. The stability and reactivity of these Pd-NHC systems often surpass those of traditional palladium-phosphine catalysts, especially for less reactive substrates. rsc.org

In the Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, the bulky and electron-rich nature of the di-tert-butyl substituted NHC ligand is advantageous. It promotes the formation of the active Pd(0) species and stabilizes it throughout the catalytic cycle. The steric bulk can also influence the regioselectivity of the reaction.

| Aryl Halide | Alkene | Catalyst System | Yield (%) | Reference |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride | High | |

| Aryl Bromides/Iodides | Acrylates | Pd(dba)₂ / Triaryl phosphine-functionalized NHC | Excellent | researchgate.net |

| Aryl Halides | n-Butyl Acrylate/Styrene | Pd(II)-NHC complexes | 40-98% | |

| 3-Bromothiophene | Butyl Acrylate | Pd(OAc)₂ / bis[(N-(tert-butyl)imidazol-2-ylidene] | Good | nih.gov |

This table presents data for Heck reactions using various bulky NHC-palladium catalyst systems to illustrate their general effectiveness. Specific yield data for the 1,3-di-tert-butyl derivative can vary based on reaction conditions.

The success of these catalysts, particularly with challenging substrates like aryl chlorides, underscores the importance of the unique properties imparted by the bulky NHC ligands. rsc.org

Application in C-H Functionalization Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, and NHC-metal complexes have emerged as key players in this field. nih.gov The strong σ-donating character of NHC ligands is beneficial for C-H activation, which is often the rate-limiting step. The steric bulk of ligands like 1,3-di-tert-butylimidazolin-2-ylidene can influence the selectivity and efficiency of these transformations.

While a broad range of NHC-metal complexes are used, those of palladium, rhodium, and iridium are particularly prominent.

Palladium-catalyzed C-H arylation: Pd-NHC complexes have been successfully employed for the direct arylation of heterocycles and other C-H bonds. organic-chemistry.org For instance, a mixed pyrazolylidene/imidazolidinylidene palladium complex proved effective for the C-H arylation of pentafluorobenzene. researchgate.net The high electron-donating capacity of the NHC ligand is crucial for activating the C-H bond.

Rhodium and Iridium-catalyzed reactions: Rh(III) and Ir(III)-NHC complexes have been used in C-H activation/annulation cascades. rsc.org In some cases, the NHC ligand itself can act as a directing group to facilitate C-H activation at a specific position. The robustness of the M-NHC bond ensures the catalyst remains stable under the often harsh conditions required for C-H functionalization.

Although many studies in this area employ a variety of bulky N-substituents (like mesityl or di-isopropylphenyl), the principles derived from them are applicable to the di-tert-butyl substituted systems, which provide a similar combination of steric hindrance and strong electron donation.

As Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The this compound molecule itself is achiral and therefore cannot function as a chiral auxiliary. However, the imidazolidinone scaffold is a critical structural motif in the design and synthesis of chiral N-heterocyclic carbene ligands for asymmetric catalysis.

The development of chiral NHCs is a major focus in modern synthetic chemistry, aiming to control the stereochemical outcome of reactions. By modifying the imidazolidine backbone or the N-substituents with chiral groups, chemists can create a chiral pocket around the metal center. This chiral environment can then influence the approach of substrates, leading to the preferential formation of one enantiomer of the product over the other.

While direct applications of a chiral version of this compound are not prevalent, the broader class of chiral imidazolidinone-derived NHCs has been explored in various enantioselective transformations. For example, chiral triazolium salts, which are structurally related to imidazolium salts, are widely used as precatalysts in asymmetric benzoin (B196080) reactions and other umpolung transformations. Furthermore, enantioselective annulation reactions have been developed using chiral NHCs to react with imidazolidinone-based substrates, showcasing the utility of this heterocyclic framework in asymmetric synthesis. nih.gov

Design of Chiral 1,3-Di-tert-butylimidazolidin-2-one Derivatives for Enantioselective Transformations

The development of chiral versions of 1,3-di-tert-butylimidazolidin-2-one is a key strategy for its application in enantioselective transformations. The primary approach involves introducing stereocenters at the C4 and C5 positions of the imidazolidine ring. These chiral derivatives are designed to function as effective chiral auxiliaries or ligands in asymmetric synthesis. journals.co.zaresearchgate.net

The rationale behind this design is that the stereogenic centers on the backbone of the imidazolidin-2-one can effectively control the facial selectivity of reactions occurring at a tethered substrate or can influence the spatial arrangement of a coordinated metal center in catalytic processes. The bulky tert-butyl groups on the nitrogen atoms play a crucial role by locking the conformation of the ring and providing a well-defined chiral environment. journals.co.za

One of the successful methods for constructing these chiral imidazolidin-2-ones is through the metal-catalyzed asymmetric diamination of 1,3-dienes using 1,3-dialkylureas. mdpi.com This method allows for the direct installation of the cyclic urea (B33335) core with concomitant creation of two new stereocenters. The choice of the chiral ligand for the metal catalyst is critical for achieving high enantioselectivity. For instance, palladium catalysts paired with chiral pyridine-oxazoline or BINOL-based phosphoramidite (B1245037) ligands have proven effective in synthesizing chiral 4,5-disubstituted imidazolidin-2-ones with high yields and excellent enantiomeric excesses. mdpi.com

These chiral imidazolidin-2-ones offer several advantages as chiral auxiliaries:

High Crystallinity: They often lead to crystalline products, which facilitates purification by recrystallization. journals.co.zaresearchgate.net

Ring Stability: The imidazolidin-2-one ring is generally resistant to nucleophilic ring-opening, ensuring the integrity of the auxiliary during various reaction conditions. journals.co.zaresearchgate.net

Bifunctionality: The two nitrogen atoms allow for the construction of C2-symmetric derivatives, which are highly sought after in asymmetric catalysis. journals.co.za

Examples in Asymmetric Induction

Chiral imidazolidin-2-one derivatives have been successfully employed as auxiliaries to induce asymmetry in a variety of chemical reactions. Once attached to a reactant, the chiral scaffold directs the approach of other reagents, leading to the preferential formation of one enantiomer or diastereomer of the product.

Notable applications include their use in:

Diels-Alder Reactions: The chiral imidazolidin-2-one auxiliary can be attached to a dienophile to control the endo/exo selectivity and the facial selectivity of the cycloaddition.

Aldol Reactions: When used to form chiral enolates, they provide high levels of stereocontrol in the formation of new carbon-carbon bonds, leading to diastereomerically enriched β-hydroxy carbonyl compounds. researchgate.netchim.it

Alkylation Reactions: The chiral environment created by the auxiliary can direct the approach of an electrophile to an attached enolate, resulting in highly enantioselective alkylation. researchgate.net

The effectiveness of these chiral auxiliaries is demonstrated by the high diastereomeric or enantiomeric excesses (d.e. or e.e.) achieved in these transformations. After the reaction, the chiral auxiliary can typically be cleaved and recovered for reuse.

Table 1: Asymmetric Transformations Using Chiral Imidazolidin-2-one Auxiliaries

| Reaction Type | Chiral Auxiliary Source | Diastereoselectivity/Enantioselectivity | Reference |

|---|---|---|---|

| Asymmetric Diamination | Chiral Pyridine-Oxazoline Ligand | High e.e. | mdpi.com |

| Aldol Reactions | Polystyrene Supported Hydantoin | High d.e. | researchgate.net |

Role as Organocatalysts or Lewis Base Catalysts

Beyond their role as stoichiometric chiral auxiliaries, imidazolidin-2-one derivatives are emerging as potent organocatalysts, particularly as Lewis base catalysts. Their catalytic activity often stems from the nucleophilicity of the carbonyl oxygen or the basicity of the nitrogen atoms, which can be enhanced upon deprotonation.

Applications in Anionic Polymerization

In the realm of polymer chemistry, urea anions have been identified as simple, yet remarkably fast and selective, catalysts for the ring-opening polymerization (ROP) of cyclic esters and carbonates. journals.co.zachim.it This process is a form of anionic polymerization where an anionic initiator attacks a cyclic monomer, leading to a ring-opened species that propagates the polymerization.

The catalytic cycle is believed to involve the deprotonation of the urea N-H bond to form a highly reactive urea anion. This anion then acts as a potent Brønsted base, activating an initiator (like an alcohol) through hydrogen bonding. This activation enhances the nucleophilicity of the initiator, which then attacks the monomer. The basicity of the urea anion, and thus the catalytic activity, can be tuned by the electronic nature of the substituents on the urea. chim.it

Although studies have often focused on diaryl ureas, the same principle applies to cyclic ureas like this compound. Upon deprotonation (for instance, with a strong base like potassium hydride), the resulting anion would be a powerful Lewis base. Its function in ROP would be to activate the alcohol initiator, dramatically accelerating the rate of polymerization while maintaining control over the polymer's molecular weight and leading to narrow molecular weight distributions. chim.itnih.gov This mechanism allows for the rapid synthesis of well-defined polyesters and polycarbonates at room temperature. journals.co.zachim.it

Other Metal-Free Catalytic Systems

The utility of the imidazolidin-2-one framework in metal-free catalysis extends beyond polymerization. Derivatives of this scaffold are effective in promoting various organic transformations.

A prominent example is the use of 1,3-di-tert-butylimidazolium-2-carboxylate , an adduct formed from the corresponding N-heterocyclic carbene (NHC) and carbon dioxide. This zwitterionic species functions as an efficient and recyclable organocatalyst for the cycloaddition reaction between tertiary aziridines and CO2 to produce 3-substituted 2-oxazolidones. In this system, the NHC-CO2 adduct acts as a Lewis base, activating the aziridine (B145994) for nucleophilic attack by the carboxylate moiety, all under metal-free conditions.

Furthermore, the fundamental urea structure within imidazolidin-2-ones allows them to act as hydrogen-bond donors. This property is harnessed in a different mode of organocatalysis where the neutral urea activates substrates through hydrogen bonding, a strategy widely used to catalyze a variety of reactions.

Building Blocks for Complex Molecule Synthesis

The imidazolidin-2-one ring is a recurring structural motif in a number of biologically active natural products and pharmaceutical agents. mdpi.comnih.gov This makes it a valuable heterocyclic scaffold, and its synthesis or use as a building block is often a key consideration in the strategic planning of a total synthesis.

Scaffold Design for Chemical Libraries

The imidazolidin-2-one core is a recognized "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in biologically active compounds. This makes it an attractive framework for the design and synthesis of chemical libraries aimed at discovering new drug candidates. The rigid five-membered ring of the imidazolidin-2-one scaffold provides a defined three-dimensional arrangement for the substituents attached to it. By systematically varying these substituents, a large and diverse collection of molecules, known as a chemical library, can be generated. These libraries are then screened against biological targets to identify "hit" compounds with desired activities.

A key advantage of the imidazolidin-2-one scaffold is the potential for introducing molecular diversity at multiple positions, primarily at the N1 and N3 nitrogen atoms, as well as at the C4 and C5 carbon atoms of the ring. This multi-point diversity allows for a thorough exploration of the chemical space around the core structure, increasing the probability of identifying molecules that can effectively interact with a specific biological target.

Role as a Molecular Scaffold

The utility of the imidazolidin-2-one ring system as a molecular scaffold stems from its structural and chemical properties. The cyclic urea functionality is a common motif in a variety of pharmaceuticals. The scaffold itself is relatively stable and can be readily synthesized and derivatized.

The substituents on the nitrogen and carbon atoms of the imidazolidin-2-one ring project into distinct vectors of space. This well-defined spatial orientation is crucial for designing focused chemical libraries where the aim is to optimize the interaction of a molecule with the binding site of a protein or other biological macromolecule. For instance, in the development of immunosuppressive agents, a series of N1- and N3-disubstituted imidazolidin-2-ones were synthesized and evaluated. nih.gov This study highlights how systematic modification of the substituents on the imidazolidin-2-one scaffold can lead to the discovery of compounds with significant biological activity. nih.gov

Synthetic Strategies for Library Generation

The generation of chemical libraries based on the imidazolidin-2-one scaffold relies on robust and versatile synthetic methodologies that allow for the introduction of a wide range of chemical functionalities. Both solid-phase and solution-phase synthesis techniques have been employed.

One notable example is the efficient and high-yielding solid-phase synthesis of a small library of imidazolidin-2-ones. nih.gov This approach utilized a gold-catalyzed cycloisomerization as the key step. nih.gov In this strategy, polymer-supported amino acids were derivatized with various alkyne functionalities and then reacted with ureas. nih.gov The subsequent gold-catalyzed reaction led to the formation of the imidazolidin-2-one ring with high chemo- and regioselectivity. nih.gov The use of a solid support facilitates the purification process, as excess reagents and byproducts can be easily washed away, making it well-suited for the parallel synthesis of multiple compounds, a hallmark of chemical library generation. nih.gov

Other synthetic strategies that can be adapted for library synthesis include:

Cyclization of 1,2-diamines: The reaction of 1,2-diamines with phosgene (B1210022) or its equivalents is a classical method for forming the imidazolidin-2-one ring. By using a diverse set of substituted diamines, a library of corresponding imidazolidin-2-ones can be created.

Intramolecular hydroamidation of propargylic ureas: Base-catalyzed intramolecular hydroamidation of propargylic ureas provides an efficient route to highly substituted imidazolidin-2-ones. acs.org This method is attractive for library synthesis due to its mild reaction conditions and tolerance of various functional groups. acs.org

Multi-component reactions: Pseudo-multicomponent one-pot protocols have been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones. nih.gov These reactions, which involve the in situ formation and reaction of several components, are highly efficient and ideal for generating molecular diversity in a combinatorial fashion. nih.gov

The choice of synthetic strategy often depends on the desired points of diversification and the available building blocks. The ability to employ various synthetic routes enhances the versatility of the imidazolidin-2-one scaffold for the construction of diverse and comprehensive chemical libraries for high-throughput screening and drug discovery.

Future Research Directions and Unresolved Challenges

Development of Sustainable and Atom-Economical Synthetic Pathways

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For 1,3-Di-tert-butylimidazolidine-2-one and its derivatives, a primary challenge lies in moving beyond traditional synthetic routes to more sustainable and atom-economical alternatives.

Current research efforts are increasingly focused on methods that minimize waste and energy consumption. One promising avenue is the direct synthesis of cyclic ureas from carbon dioxide (CO2) and diamines. rsc.org The use of catalysts like pure cerium oxide (CeO2) has shown potential for facilitating this transformation under relatively mild conditions, offering a greener alternative to conventional methods that often employ hazardous reagents. rsc.org Future investigations should aim to adapt and optimize such catalytic systems for the specific synthesis of this compound, potentially leading to a more sustainable production pipeline.